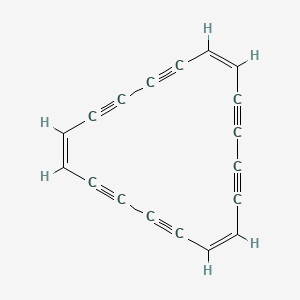
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is a complex organic compound with the molecular formula C18H6. It is characterized by a cyclic structure with alternating triple and double bonds, making it a highly conjugated system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne can be synthesized through a series of coupling reactions. One common method involves the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of (1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne involves its highly conjugated system, which allows for efficient electron delocalization. This property makes it an excellent candidate for use in electronic devices and materials science. The compound can interact with various molecular targets, including transition metals and organic substrates, through coordination and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecatriene: A cyclic triene with the formula C12H18, used as a precursor in the production of nylon-12.
Cyclooctatetraene: A cyclic compound with alternating double bonds, used in the synthesis of organometallic complexes.
Uniqueness
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is unique due to its combination of triple and double bonds within a cyclic structure, providing a highly conjugated system. This makes it distinct from other similar compounds, which typically have either all double bonds or a different arrangement of triple bonds .
Propiedades
Número CAS |
16668-69-2 |
|---|---|
Fórmula molecular |
C18H6 |
Peso molecular |
222.246 |
Nombre IUPAC |
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne |
InChI |
InChI=1S/C18H6/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-2,11-14H/b2-1-,13-11-,14-12- |
Clave InChI |
RHOOSKAZOQOZQB-UBCYHLSZSA-N |
SMILES |
C1=CC#CC#CC=CC#CC#CC=CC#CC#C1 |
Sinónimos |
(1Z,7Z,13Z)-1,7,13-Cyclooctadecatriene-3,5,9,11,15,17-hexyne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















